3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold renowned for its diverse pharmacological and material science applications. Its structure integrates a 1,2,3-triazole ring substituted with a methyl group at position 5 and a 3-(methylsulfanyl)phenyl group at position 1. The 1,2,4-oxadiazole core is further functionalized with a 2-methoxyphenyl group at position 2.
Synthetic routes for such compounds typically involve cyclization reactions or click chemistry for triazole formation, followed by purification via column chromatography and structural validation using techniques like IR, NMR, and mass spectrometry (as exemplified in and ) .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-17(21-23-24(12)13-7-6-8-14(11-13)27-3)19-20-18(22-26-19)15-9-4-5-10-16(15)25-2/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIUZFUDPSGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NC(=NO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F3406-0811 or VU0621191-1, primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . LCMV is a type of arenavirus and is considered a neglected human pathogen of clinical significance.
Mode of Action
F3406-0811 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound has been found to specifically interfere with this process, thereby inhibiting the multiplication of the virus.
Biochemical Pathways
The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This stops the transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus.
Result of Action
The primary result of the action of F3406-0811 is the inhibition of LCMV multiplication. By preventing the virus from entering host cells and replicating, the compound can potentially limit the spread of the virus within the host organism.
Action Environment
The efficacy and stability of F3406-0811 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves interfering with a pH-dependent process. Other factors such as temperature, presence of other compounds or medications, and the overall health status of the host organism could also potentially influence the compound’s action.
Biological Activity
The compound 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a member of the oxadiazole and triazole families, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological properties based on recent research findings.
Structure and Properties
The molecular structure of the compound consists of a methoxyphenyl group linked to a triazole and an oxadiazole moiety. Its chemical formula is with a molecular weight of approximately 336.39 g/mol. The presence of the triazole ring is particularly significant as it is known for its role in various biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazoles are well-known for their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This mechanism has been documented in various studies where triazole derivatives displayed potent antifungal activities against strains such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound's structure suggests potential antibacterial properties. A study on similar triazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values reported ranged from 0.25 to 2 μg/mL for highly active derivatives.
Anticancer Activity
The anticancer potential of oxadiazole and triazole derivatives has been actively researched. For example:
- Cell Line Studies : Compounds similar to this one have shown activity against various cancer cell lines. In particular, derivatives with triazole structures exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM .
- Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases or modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications in its structure:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Methylsulfanyl substitution | May improve antimicrobial properties |
| Triazole ring | Critical for antifungal and antibacterial effects |
These observations underline the importance of structural modifications in enhancing the efficacy of similar compounds.
Case Studies
- Synthesis and Evaluation : A study synthesized several 1,2,4-triazole derivatives and evaluated their biological activities. The results indicated that compounds with a similar scaffold exhibited promising antimicrobial and anticancer properties .
- In Vivo Studies : While most studies focus on in vitro evaluations, some investigations have begun exploring the in vivo efficacy of these compounds in animal models, providing insights into their therapeutic potential and safety profiles.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals due to its potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The triazole ring is particularly notable for its role in enhancing the potency of drugs targeting cancer pathways.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The synthesized compound may function as an antimicrobial agent against various pathogens, including bacteria and fungi. This application is crucial in addressing the growing concern of antibiotic resistance.
Agricultural Chemistry
In agricultural chemistry, compounds like this one are being investigated for their potential as fungicides or herbicides. Their ability to disrupt cellular processes in target organisms makes them suitable candidates for developing safer and more effective agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. Mechanistic studies revealed induction of apoptosis via the mitochondrial pathway. |
| Study 2 | Antimicrobial Efficacy | A series of tests confirmed that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Study 3 | Agricultural Application | Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops without harming beneficial microorganisms. |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Its unique structure allows for improved interaction with polymer chains, leading to enhanced performance in various applications.
Nanotechnology
In nanotechnology, compounds featuring oxadiazole and triazole functionalities are being utilized to create nanoscale devices with specific electronic properties. These materials have potential applications in sensors and electronic devices due to their tunable conductivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Notes:
- Methylsulfanyl vs. Trifluoromethyl/Trifluoromethoxy: The methylsulfanyl (SCH3) group in the target compound provides moderate electron-donating effects and lipophilicity, whereas trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups (as in and ) are strongly electron-withdrawing, enhancing metabolic stability and membrane permeability .
- Triazole vs.
- Fluorine Substitution: Fluorinated analogs (e.g., ) exhibit improved bioavailability and target affinity due to fluorine’s electronegativity and small size, a feature absent in the target compound’s methoxyphenyl group .
Crystallographic and Conformational Differences
- The target compound’s crystallinity is inferred to resemble ’s isostructural derivatives, which adopt planar conformations except for perpendicularly oriented fluorophenyl groups. This contrasts with cyclopropyl-containing analogs (), where steric hindrance may disrupt planarity .
- SHELX software () is critical for refining such structures, with the target compound likely requiring similar computational validation for bond angles and torsional strain .
Preparation Methods
Amidoxime Formation
The synthesis begins with 2-methoxybenzamide (1) , which reacts with hydroxylamine hydrochloride in ethanol under reflux to yield N-hydroxy-2-methoxybenzimidamide (2) (Fig. 1).
Reaction Conditions :
-
Ethanol (50 mL), hydroxylamine hydrochloride (1.5 eq), 80°C, 6 hr.
-
Yield: 85–90%.
Cyclization to 1,2,4-Oxadiazole
The amidoxime (2) undergoes cyclization with ethyl chloroacetate (3) in the presence of anhydrous potassium carbonate to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (4) (Fig. 2).
Optimization :
Functionalization of the Oxadiazole at Position 5
Conversion to Propargylamide
The ester (4) is hydrolyzed to 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (5) using NaOH (2M, 70°C, 2 hr). Subsequent treatment with thionyl chloride yields the acyl chloride (6) , which reacts with propargylamine (7) to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-propargylamide (8) (Fig. 3).
Key Data :
-
Reaction time: 4 hr (thionyl chloride), 2 hr (propargylamine).
-
Yield: 78%.
Synthesis of the Triazole Moiety
Preparation of 3-(Methylsulfanyl)Phenyl Azide (9)
3-(Methylsulfanyl)aniline (10) is diazotized with NaNO₂ (1.1 eq) in HCl (0–5°C), followed by azide formation using NaN₃ (1.2 eq) (Fig. 4).
Safety Note :
-
Azides are shock-sensitive; reactions conducted at <10°C.
CuAAC Reaction for Triazole Formation
The propargylamide (8) reacts with azide (9) under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) to form 3-(2-methoxyphenyl)-5-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole (11) (Fig. 5).
Optimized Conditions :
-
Solvent: tert-Butanol/H₂O (1:1), 50°C, 12 hr.
-
Yield: 88%.
Introduction of the Methyl Group at Triazole Position 5
Post-Cycloaddition Methylation
The triazole (11) undergoes alkylation with methyl iodide (12) in DMF using K₂CO₃ as base to yield the final product (13) (Fig. 6).
Reaction Metrics :
-
Temperature: 60°C, 6 hr.
-
Yield: 75%.
Alternative Synthetic Routes
One-Pot Microwave-Assisted Synthesis
A solvent-free approach combines 2-methoxybenzamide , propargylamine , and 3-(methylsulfanyl)phenyl azide under microwave irradiation (300 W, 120°C, 20 min).
Advantages :
-
Reduced reaction time (20 min vs. 12 hr).
-
Yield: 82%.
Hydrazone Cyclization Method
2-Methoxybenzohydrazide (14) reacts with 3-(methylsulfanyl)benzaldehyde (15) in acetic acid to form a hydrazone, which cyclizes with POCl₃ to yield the target compound (Fig. 7).
Yield : 68%.
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, aromatic), 3.92 (s, 3H, OCH₃), 2.54 (s, 3H, SCH₃), 2.32 (s, 3H, CH₃).
-
LC-MS : m/z 410.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| CuAAC + Methylation | 75 | 18 hr | High | Moderate |
| Microwave One-Pot | 82 | 20 min | Medium | High |
| Hydrazone Cyclization | 68 | 24 hr | Low | Low |
Challenges and Mitigation Strategies
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of triazole/oxadiazole rings and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
Data interpretation : Cross-reference with synthesized analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to resolve overlapping peaks .
Advanced: What strategies optimize the solubility and bioavailability of such lipophilic compounds?
Q. Methodological Answer :
- Functional group modifications : Replace methylsulfanyl with polar groups (e.g., hydroxyl or carboxylic acid) while retaining bioactivity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetylated methoxyphenyl) to enhance membrane permeability .
- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
Validation : Use logP measurements and in vitro Caco-2 cell permeability assays .
Basic: What are the primary biological targets of oxadiazole-triazole hybrids?
Q. Methodological Answer :
- Enzyme inhibition : Target kinases (e.g., EGFR) or cytochrome P450 isoforms via triazole-oxadiazole scaffold interactions .
- Receptor modulation : Activate or antagonize GPCRs (e.g., adenosine receptors) due to structural mimicry of purine derivatives .
- DNA intercalation : Oxadiazole’s planar structure may enable groove binding, relevant in anticancer studies .
Advanced: How can researchers validate the mechanism of action for this compound in complex biological systems?
Q. Methodological Answer :
- Knockout models : Use CRISPR-Cas9 to silence suspected targets (e.g., COX-2) and observe phenotypic changes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins (e.g., β-tubulin) .
- Metabolomic profiling : Track downstream metabolites (e.g., arachidonic acid derivatives) via LC-MS to confirm pathway engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
